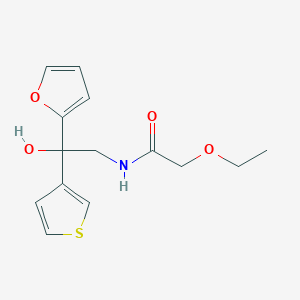

![molecular formula C14H13N3O4 B2837628 ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 899956-88-8](/img/structure/B2837628.png)

ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate, also known as EPB or Pyridazine-3-carboxamide, is a synthetic compound that has been widely used in scientific research. It is a member of the pyridazine family of compounds, which have been shown to have a wide range of biological activities. EPB has been found to have significant effects on various biochemical and physiological processes, making it an important tool for researchers in different fields.

Scientific Research Applications

Monoamine Oxidase Inhibitors and Anticonvulsants

One noteworthy application is in the synthesis of derivatives with possible monoamine oxidase inhibitory and anticonvulsant properties. By condensing bromoacetanthranil with ethyl-4-aminobenzoates, researchers have prepared esters which were then converted into corresponding hydrazides to study their monoamine oxidase inhibitory and anticonvulsant properties (Misra, Dwivedi, & Parmar, 1980).

Antimicrobial Agents

Further, the synthesis of new quinazolines as potential antimicrobial agents showcases another application. Researchers have described the preparation of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate derivatives, which upon further reactions, yielded compounds with significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Herbicidal Activities

Additionally, the compound has been utilized in the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showing promising herbicidal activities. This research highlights the compound's utility in developing agrochemicals with enhanced efficacy against dicotyledonous plants, showcasing an innovative approach to weed management (Xu et al., 2008).

Cytotoxic Evaluation

In the field of cancer research, derivatives of ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. This exploration into the anticancer potential of these compounds contributes to the ongoing search for more effective chemotherapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).

properties

IUPAC Name |

ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNHHVPZJYSILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2837548.png)

![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)

![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)

![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)

![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)